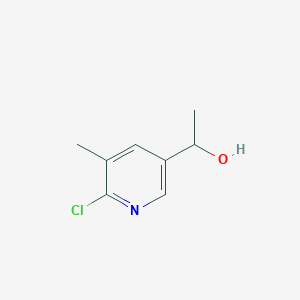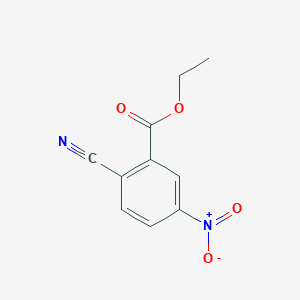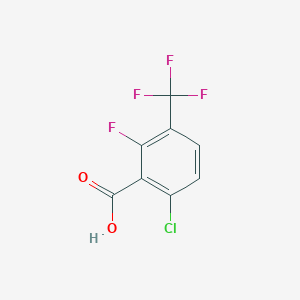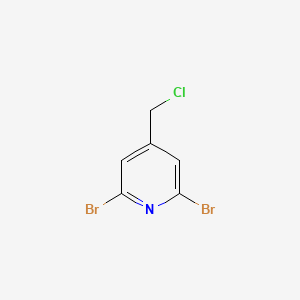
2,6-Dibromo-4-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(chloromethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H4Br2ClN . This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and a chloromethyl group at position 4 on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(chloromethyl)pyridine typically involves the bromination of 4-(chloromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are utilized.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Reduced pyridine derivatives with hydrogen or other substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry: 2,6-Dibromo-4-(chloromethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is utilized in the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its halogenated structure enhances its binding affinity and specificity towards biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its reactivity and stability make it suitable for formulating active ingredients in crop protection products .
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(chloromethyl)pyridine involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine atoms and chloromethyl group enhance its ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal biological processes .
Comparison with Similar Compounds
- 2,6-Dibromo-4-(bromomethyl)pyridine
- 4-Bromo-2,6-bis(chloromethyl)pyridine
- 2,6-Dibromopyridine
Comparison: 2,6-Dibromo-4-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and binding properties. Compared to 2,6-Dibromopyridine, the chloromethyl group in this compound provides additional sites for nucleophilic substitution, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2,6-dibromo-4-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3H2 |
InChI Key |
AUJUKNAMEJMEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


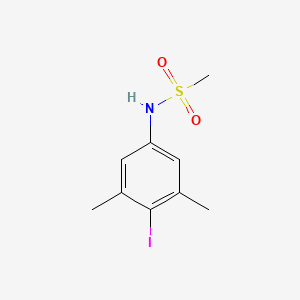
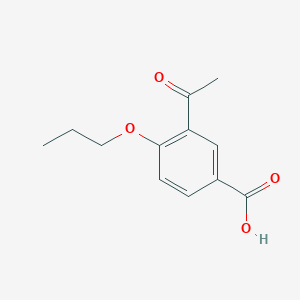
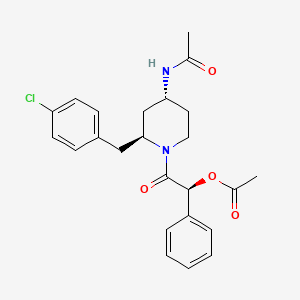
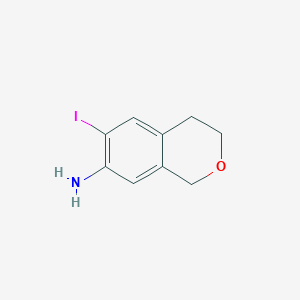
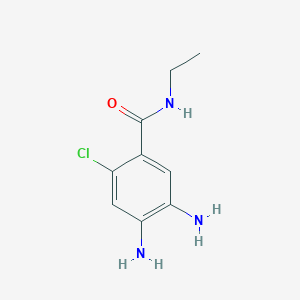

![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13022544.png)
![3-Bromo-4-chlorobenzo[d]isoxazole](/img/structure/B13022552.png)
![1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13022564.png)

